molecular formula C16H15Cl2NO B8294787 (2S,6S)-9-chloro-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene;hydrochloride

(2S,6S)-9-chloro-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene;hydrochloride

Cat. No.: B8294787
M. Wt: 308.2 g/mol
InChI Key: ONMMHDIXIDXKTN-DTPOWOMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,6S)-9-chloro-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene;hydrochloride: is a chemical compound known for its unique structure and properties. It is commonly referred to as Asenapine in the scientific community . This compound is characterized by its molecular formula C17H16ClNO and a molecular weight of 285.77 g/mol . It is primarily used in the field of medicine, particularly in the treatment of psychiatric disorders .

Chemical Reactions Analysis

(2S,6S)-9-chloro-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene;hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

(2S,6S)-9-chloro-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene;hydrochloride is unique due to its specific structure and pharmacological profile. Similar compounds include:

These compounds are used in similar therapeutic contexts but have different side effect profiles and pharmacokinetics .

Properties

Molecular Formula

C16H15Cl2NO

Molecular Weight

308.2 g/mol

IUPAC Name

(2S,6S)-9-chloro-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene;hydrochloride

InChI

InChI=1S/C16H14ClNO.ClH/c17-10-5-6-16-12(7-10)14-9-18-8-13(14)11-3-1-2-4-15(11)19-16;/h1-7,13-14,18H,8-9H2;1H/t13-,14-;/m1./s1

InChI Key

ONMMHDIXIDXKTN-DTPOWOMPSA-N

Isomeric SMILES

C1[C@H]2[C@H](CN1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.Cl

Canonical SMILES

C1C2C(CN1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.Cl

Origin of Product

United States

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